molecular formula C15H15ClN4O5 B5170248 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate

7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate

Cat. No. B5170248
M. Wt: 366.75 g/mol
InChI Key: TXDLLJXJYDSDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate is a synthetic compound that has gained attention in recent years due to its potential applications in the field of scientific research. This compound is a derivative of pyrimido[2,1-a]phthalazine and has been found to exhibit unique properties that make it suitable for various research applications.

Mechanism of Action

The mechanism of action of 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate is not fully understood. However, studies have suggested that this compound works by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate exhibits low toxicity and does not have any significant adverse effects on normal cells. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate in lab experiments is its potent anti-cancer activity. This compound has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate. One potential direction is the optimization of the synthesis method to reduce the cost of producing this compound. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the development of more potent anti-cancer drugs. Additionally, further studies are needed to evaluate the potential applications of this compound in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.

Synthesis Methods

The synthesis of 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate involves the reaction of 2,4-dimethylphthalic anhydride with 2-aminopyrimidine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with perchloric acid to obtain the final compound.

Scientific Research Applications

The unique properties of 7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate make it suitable for various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.ClHO4/c1-9-8-10(2)19-15(16-9)13-7-5-4-6-12(13)14(18-19)17-11(3)20;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDLLJXJYDSDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)NC(=O)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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